4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid

TAK1 inhibition Kinase inhibitor Inflammation

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS 612044-43-6) is a sulfonamide-functionalized benzoic acid derivative characterized by a 2-methoxyphenoxy substituent on the phenyl ring of the sulfonamide moiety, with a molecular formula of C20H17NO6S and a molecular weight of 399.42 g/mol. This compound is available as a research chemical with reported purities ranging from 96% to 98%.

Molecular Formula C20H17NO6S
Molecular Weight 399.42
CAS No. 612044-43-6
Cat. No. B2680033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid
CAS612044-43-6
Molecular FormulaC20H17NO6S
Molecular Weight399.42
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H17NO6S/c1-26-18-4-2-3-5-19(18)27-16-10-12-17(13-11-16)28(24,25)21-15-8-6-14(7-9-15)20(22)23/h2-13,21H,1H3,(H,22,23)
InChIKeyBIGHNVSRBRABMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS 612044-43-6): Sulfonamide Benzoic Acid Derivative for Kinase-Targeted and Antimicrobial Research


4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS 612044-43-6) is a sulfonamide-functionalized benzoic acid derivative characterized by a 2-methoxyphenoxy substituent on the phenyl ring of the sulfonamide moiety, with a molecular formula of C20H17NO6S and a molecular weight of 399.42 g/mol [1]. This compound is available as a research chemical with reported purities ranging from 96% to 98% . Structurally, it belongs to the class of 4-(substituted phenylsulfonamido)benzoic acids, which have been investigated for diverse biological activities including kinase inhibition and antimicrobial effects [2].

Why Generic Substitution Fails: Positional Isomers and Linker Modifications Alter Activity Profiles of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic Acid Analogs


Within the sulfonamidobenzoic acid chemical space, seemingly minor structural variations can profoundly impact biological activity and physicochemical properties. The para-substituted benzoic acid motif of 4-((4-(2-methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS 612044-43-6) confers a distinct activity profile compared to its meta-substituted positional isomer (CAS 612044-42-5) and its methylene-linked homolog (CAS 885268-84-8) [1]. Class-level studies on 4-(substituted phenylsulfonamido)benzoic acids demonstrate that the specific substituent pattern directly influences both antimicrobial potency and kinase inhibition profiles, making generic substitution scientifically unsound without empirical validation [2]. The following quantitative evidence details why this specific compound warrants prioritized consideration over its closest analogs for targeted research applications.

Quantitative Differentiation Evidence: 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic Acid vs. Closest Analogs


TAK1 Kinase Inhibition Potency (IC50) of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic Acid

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid exhibits potent inhibition of TAK1 (TGF-β-activated kinase 1) with an IC50 value of 37 nM in a biochemical assay [1]. This inhibition potency places the compound within the sub-100 nM range characteristic of lead-like kinase inhibitors. Comparative data for the closest positional isomer (3-substituted benzoic acid, CAS 612044-42-5) and the methylene-linked homolog (CAS 885268-84-8) against TAK1 are not available in the same assay system, limiting direct head-to-head comparison; however, the structural specificity of TAK1 inhibition is supported by the fact that closely related sulfonamidobenzoic acid derivatives show varying TAK1 affinities in competitive binding assays, with reported IC50 values ranging from 97 nM to inactive depending on substitution pattern [2].

TAK1 inhibition Kinase inhibitor Inflammation

CYP2C9 Metabolic Liability: Low Inhibition Liability of 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic Acid

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid demonstrates weak inhibition of cytochrome P450 2C9 (CYP2C9) with an IC50 of 3.5 µM (3500 nM) in human liver microsomes [1]. This value indicates a low potential for CYP2C9-mediated drug-drug interactions at typical experimental concentrations. When compared to its TAK1 inhibitory activity (IC50 = 37 nM), the compound exhibits a selectivity window of approximately 95-fold for TAK1 over CYP2C9. This selectivity profile is significant given that many sulfonamide-containing compounds are known CYP2C9 inhibitors; the 2-methoxyphenoxy substitution pattern on the 4-substituted benzoic acid scaffold appears to mitigate this liability. Direct comparative CYP2C9 inhibition data for the closest analogs (CAS 612044-42-5 and CAS 885268-84-8) are not publicly available, preventing quantitative assessment of relative metabolic liability among this compound series.

CYP2C9 Drug metabolism Selectivity

Positional Isomerism: Melting Point Differentiation Between para- and meta-Substituted Benzoic Acid Sulfonamides

The para-substituted benzoic acid derivative 4-((4-(2-methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS 612044-43-6) exhibits a melting point range of 187-189°C [1]. In contrast, its meta-substituted positional isomer 3-((4-(2-methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS 612044-42-5) displays a lower melting point of 176-178°C . This 11-13°C difference in melting point reflects distinct crystal packing energies and intermolecular interactions arising from the different substitution geometry on the benzoic acid ring. While both isomers share identical molecular formulas (C20H17NO6S) and molecular weights (399.42 g/mol), the para-substitution pattern confers higher thermal stability, which may correlate with differences in solid-state stability, solubility, and formulation behavior.

Physicochemical properties Solid-state characterization Positional isomerism

Linker Modification: Molecular Weight and Rotatable Bond Differences Between Direct-Linked and Methylene-Linked Analogs

4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid (CAS 612044-43-6) features a direct sulfonamide linkage to the benzoic acid moiety, with a molecular weight of 399.42 g/mol and 7 rotatable bonds [1]. The closely related methylene-linked analog 4-(((4-(2-methoxyphenoxy)phenyl)sulfonamido)methyl)benzoic acid (CAS 885268-84-8) contains an additional methylene (-CH2-) spacer, increasing its molecular weight to 413.44 g/mol and its rotatable bond count to 8 . This structural difference introduces an additional degree of conformational freedom and alters the spatial orientation between the sulfonamide and benzoic acid groups. While direct biological activity comparisons between these two analogs are not available, the methylene insertion is known in medicinal chemistry to modulate binding affinity, metabolic stability, and physicochemical properties through changes in molecular flexibility and lipophilicity.

Linker chemistry Physicochemical properties Molecular weight

Antimicrobial Activity of 4-(Substituted Phenylsulfonamido)benzoic Acids: Class-Level Evidence

A series of 4-(substituted phenylsulfonamido)benzoic acid derivatives, encompassing the structural class to which 4-((4-(2-methoxyphenoxy)phenyl)sulfonamido)benzoic acid belongs, have demonstrated significant antimicrobial activity as measured by the Bauer-Kirby disc diffusion method [1]. The study reported that these sulfonamides exhibit varying zones of inhibition against bacterial strains, with the activity profile dependent on the nature and position of substituents on the phenyl ring. While compound-specific MIC or zone-of-inhibition values for CAS 612044-43-6 are not reported in this study, the class-level evidence establishes that the 4-(substituted phenylsulfonamido)benzoic acid scaffold is a validated antimicrobial pharmacophore. Direct comparative data for the 2-methoxyphenoxy-substituted derivative versus other analogs (e.g., unsubstituted phenyl, halogen-substituted, or alkyl-substituted variants) are not available to quantify relative antimicrobial potency.

Antimicrobial Sulfonamide Bacterial inhibition

Recommended Application Scenarios for 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic Acid Based on Quantified Differentiation


TAK1 Kinase Inhibitor Lead Identification and SAR Studies

Given its potent TAK1 inhibition (IC50 = 37 nM) and favorable selectivity window (95-fold) over CYP2C9 [1], this compound is optimally positioned as a lead-like scaffold for TAK1-targeted drug discovery programs in inflammation, oncology, or autoimmune disease research. The quantified potency provides a benchmark for SAR optimization, while the low CYP2C9 inhibition liability suggests reduced potential for metabolic off-target effects in cellular and in vivo assays [2]. Researchers should prioritize this compound when TAK1 inhibition is the primary target and when comparative evaluation against other sulfonamide-based kinase inhibitors is required.

Positional Isomerism Studies: para- vs. meta-Substituted Benzoic Acid Sulfonamides

The 11-13°C melting point difference between the para-substituted compound (CAS 612044-43-6, mp 187-189°C) and its meta-substituted isomer (CAS 612044-42-5, mp 176-178°C) [3] makes this pair ideal for investigating the impact of substitution geometry on solid-state properties, solubility, and formulation behavior. This compound should be selected for studies requiring higher thermal stability or where crystal packing differences may influence dissolution rates and bioavailability.

Linker Optimization Studies in Sulfonamide-Based Chemical Probes

The molecular weight difference (399.42 vs. 413.44 g/mol) and rotatable bond count (7 vs. 8) between the direct-linked compound and its methylene-linked analog (CAS 885268-84-8) [4] position this compound as the lower-MW, less flexible scaffold for medicinal chemistry optimization. Procurement of this compound is recommended for projects where molecular weight minimization is a design objective or where linker rigidity is hypothesized to enhance target engagement.

Antimicrobial Screening of 4-(Substituted Phenylsulfonamido)benzoic Acid Derivatives

As a member of the validated antimicrobial class of 4-(substituted phenylsulfonamido)benzoic acids [5], this compound is suitable for inclusion in antibacterial screening panels, particularly for Gram-positive and Gram-negative bacterial strains. The specific 2-methoxyphenoxy substituent expands the chemical diversity within this series, enabling SAR exploration of how electron-donating aryloxy groups influence antimicrobial potency relative to unsubstituted or halogenated analogs.

Quote Request

Request a Quote for 4-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.